3-Bromo-N-butil-5-(trifluorometil)bencenosulfonamida

Descripción general

Descripción

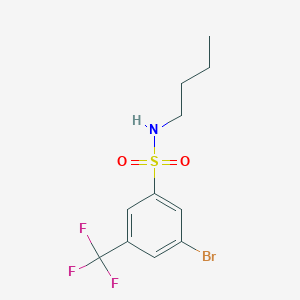

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C11H13BrF3NO2S and its molecular weight is 360.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones antibacterianas

3-Bromo-N-butil-5-(trifluorometil)bencenosulfonamida: se ha estudiado por su posible uso como agente antibacteriano. Las sulfonamidas, en general, se han utilizado durante décadas para tratar infecciones bacterianas debido a su capacidad para inhibir el crecimiento bacteriano. El grupo trifluorometilo en este compuesto podría potencialmente mejorar su eficacia antibacteriana al aumentar su lipofilia, lo que permite una mejor penetración a través de las membranas lipídicas de las bacterias .

Investigación anticancerígena

Este compuesto también puede desempeñar un papel en la investigación anticancerígena. Las sulfonamidas han mostrado propiedades antitumorales únicas, y las modificaciones en su estructura, como la adición de un grupo bromo, pueden conducir a compuestos con posibles efectos anticancerígenos. Estos efectos a menudo se exploran a través de ensayos clínicos para evaluar su eficacia en el tratamiento de varios tipos de cáncer .

Desarrollo de pesticidas

El uso de sulfonamidas como pesticidas es otra área de aplicación. Se pueden utilizar para la esterilización, la desherbación y como insecticidas. La estructura específica de This compound podría investigarse por su eficacia en estas áreas, particularmente en el desarrollo de nuevos pesticidas más potentes .

Inhibición de la tirosina quinasa

Compuestos similares a This compound se han utilizado en la síntesis de inhibidores de la tirosina quinasa como Fedratinib. Estos inhibidores son importantes en el tratamiento de enfermedades como la mielofibrosis, y el compuesto en cuestión podría ser un precursor o un candidato para desarrollar nuevos inhibidores .

Investigación en ciencia de materiales

En la ciencia de materiales, la estructura única del compuesto podría ser valiosa en la síntesis de nuevos materiales. Sus propiedades moleculares, como los grupos bromo y trifluorometilo, podrían contribuir al desarrollo de materiales con características específicas como una mayor estabilidad o reactividad .

Diseño y desarrollo de fármacos

Finalmente, This compound podría ser significativo en el diseño y desarrollo de fármacos. Su estructura permite posibles modificaciones que podrían conducir a la creación de nuevos fármacos con propiedades farmacocinéticas mejoradas. Los investigadores podrían explorar este compuesto como un andamiaje para desarrollar fármacos con perfiles de absorción, distribución, metabolismo y excreción (ADME) mejorados.

Actividad Biológica

3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is , with a molecular weight of approximately 360.19 g/mol. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity.

Research indicates that compounds similar to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide exhibit multiple mechanisms of action, particularly in cancer therapy:

- Inhibition of Protein Interactions : The compound has been studied for its ability to inhibit interactions between proteins involved in tumor progression. For instance, it targets the S100A2 protein, which is implicated in several cancers, including pancreatic cancer. By disrupting the S100A2-p53 interaction, the compound may reduce tumor cell proliferation and promote apoptosis in cancer cells .

- Antimicrobial Activity : Similar sulfonamide compounds have demonstrated antimicrobial properties against various bacterial strains, suggesting that 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide may also possess potential as an antibiotic .

Biological Activity Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of S100A2-p53 interaction | |

| Antimicrobial | Effective against bacterial strains | |

| Potential Antidiabetic | Similar compounds exhibit antidiabetic effects |

Case Studies and Experimental Findings

- Antitumor Efficacy : In vitro studies have shown that derivatives similar to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide can inhibit cancer cell lines by targeting specific pathways associated with cell survival and proliferation. For example, research has highlighted the compound's ability to induce apoptosis in pancreatic cancer cells through its action on the S100A2 protein .

- Antimicrobial Testing : A series of tests conducted on structurally related sulfonamides indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was found to enhance solubility and bioavailability, contributing to increased efficacy as an antimicrobial agent .

Synthesis and Structural Analysis

The synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide typically involves an amidation reaction followed by purification steps such as crystallization or chromatography. Characterization techniques like NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and X-ray diffraction are employed to confirm the structure and purity of the compound .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into how 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide interacts with cellular targets can provide insights into its potential therapeutic applications.

- Clinical Trials : Moving towards clinical evaluation could establish its efficacy and safety profile in humans, particularly for applications in oncology and infectious diseases.

- Development of Derivatives : Modifying the chemical structure may enhance potency or selectivity towards specific biological targets, thereby broadening its applicability in drug development.

Propiedades

IUPAC Name |

3-bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF3NO2S/c1-2-3-4-16-19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPATHMDDIDFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674355 | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-83-8 | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N-butyl-5-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.